molecular formula C16H16ClNO2 B11944719 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B11944719
M. Wt: 289.75 g/mol
InChI Key: JIJMBGVXCNRDIJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(2-ethylphenyl)acetamide is a synthetic acetamide derivative supplied For Research Use Only. It is of significant interest in biochemical and pharmacological research, particularly in the study of bone remodeling disorders. This compound is structurally analogous to a class of molecules that have demonstrated potent anti-osteoclastogenic activity in both in vitro and in vivo models . The research value of this chemical series lies in its potential to inhibit osteoclast differentiation without significantly affecting osteoblast differentiation, suggesting a targeted mechanism for investigating conditions like osteoporosis where bone resorption exceeds bone formation . The mechanism of action for related acetamide derivatives involves the suppression of key signaling pathways essential for osteoclast formation, including the IκBα/NF-κB and PI3K/AKT/NFATc1 pathways, often through the modulation of upstream targets such as TRAF6 . Furthermore, structurally similar N-phenyl acetamide scaffolds are also being explored in other research areas, such as the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target in prostate cancer research . Researchers can utilize this compound as a valuable tool compound to further elucidate the molecular mechanisms underlying bone metabolism and to evaluate potential novel therapeutic agents.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-2-12-7-3-5-9-14(12)18-16(19)11-20-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

JIJMBGVXCNRDIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely adopted method involves a two-step nucleophilic substitution mechanism. First, 2-chlorophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate to form 2-chlorophenoxyacetyl chloride. This intermediate then undergoes amidation with 2-ethylaniline in aprotic solvents like dichloromethane or toluene. The reaction proceeds at 10–25°C over 2–4 hours, achieving yields of 68–72%. Critical to this approach is the use of pyridine or triethylamine to scavenge HCl, which shifts the equilibrium toward product formation.

Palladium-Catalyzed Coupling Reactions

Recent advancements employ palladium catalysts to streamline synthesis. A modified procedure from β-hydroxy compound preparations utilizes Pd(OAc)₂ with triphenylphosphine in dioxane. This method couples 2-ethylphenylamine with preformed 2-chlorophenoxyacetyl intermediates at 80°C, achieving 76–81% yields while reducing side products. Comparative studies show this route enhances regioselectivity by 23% compared to traditional methods, attributed to ligand-assisted stabilization of the transition state.

Reaction Condition Optimization

Solvent Systems

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane8.93723.5
Toluene2.38684.0
Dioxane2.21812.8

Data adapted from catalytic studies demonstrates that dioxane’s moderate polarity facilitates faster kinetics while maintaining solubility of aromatic intermediates.

Temperature and Catalytic Effects

Controlled experiments reveal optimal temperatures between 20–25°C for nucleophilic substitution, with a 15% yield drop observed at 40°C due to thermal decomposition. Palladium-catalyzed methods require higher temperatures (80–90°C) but achieve superior atom economy (87% vs. 72% for non-catalytic routes).

Purification and Isolation Techniques

Vacuum Distillation

Industrial-scale production favors vacuum distillation (0.1–0.5 mmHg) to separate the target compound from unreacted 2-ethylaniline and chlorinated byproducts. This method achieves 98.5% purity but requires careful temperature control to prevent thermal degradation above 150°C.

Recrystallization

Laboratory-scale purification uses ethanol-water (3:1 v/v) recrystallization, yielding crystals with 99.2% purity (HPLC analysis). The process exploits the compound’s differential solubility: 22.4 g/L in ethanol vs. 4.1 g/L in water at 25°C.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆) : δ 9.49 (s, 1H, NH), 7.48–7.08 (m, 7H, aromatic), 4.28–3.98 (m, 2H, OCH₂), 2.90 (q, 2H, CH₂CH₃), 1.96 (s, 3H, COCH₃).
IR (ATR) : 3274 cm⁻¹ (N-H stretch), 1666 cm⁻¹ (C=O), 1242 cm⁻¹ (C-O-C).
HRMS : m/z [M⁺] calcd. for C₁₆H₁₅ClNO₂: 288.0791; found: 288.0789.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at t = 6.72 min (λ = 254 nm), confirming >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot plants employ tubular flow reactors with residence times of 12–15 minutes, increasing throughput by 40% compared to batch reactors. Key parameters include:

  • Flow rate: 0.8 L/min

  • Pressure: 2.5 bar

  • Catalyst loading: 0.5 mol% Pd

Cost-Benefit Analysis

A comparative economic assessment reveals:

ParameterBatch ProcessContinuous Flow
Yield (%)7285
Energy Cost ($/kg)18.4012.70
Purity (%)98.599.1

Data synthesized from patent disclosures demonstrates the viability of catalytic continuous processes for commercial manufacturing.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 30-minute microwave irradiation (300 W, 100°C) in DMF increases yields to 89% while reducing solvent use by 60%.

Biocatalytic Approaches

Immobilized lipase variants (e.g., Candida antarctica Lipase B) demonstrate 34% conversion in non-aqueous media, offering potential for greener synthesis routes .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a critical intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential applications in various fields.

Biology

  • Biological Activity Studies : Research has focused on its potential antimicrobial and anti-inflammatory properties. The compound's interaction with biological receptors has been investigated to understand its pharmacological effects.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for various diseases, particularly due to its observed cytotoxic effects on cancer cells.

Industry

  • Material Development : It is utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

The biological activities of 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide have been documented in several studies, highlighting its potential therapeutic roles:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction. For instance, studies on human prostate cancer cells (PC-3) indicated reduced cell viability at concentrations above 10 µM, demonstrating a dose-dependent relationship with cytotoxicity.
  • Anti-inflammatory Effects : Evidence suggests that the compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies indicate a strong binding affinity to COX-2, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary research indicates antimicrobial properties against certain bacteria and fungi, suggesting its utility in treating infections.
Activity TypeObservationsReference
AntitumorIC50 ~15 µM against breast cancer cellsCase Study
Anti-inflammatoryInhibition of COX-2; reduced prostaglandin productionDocking Studies
AntimicrobialEffective against select bacterial strainsResearch Insights

Antitumor Efficacy

A study assessing the effects of this compound on human cancer cell lines revealed an IC50 value of approximately 15 µM against breast cancer cells, indicating promising antitumor properties. The mechanism involved increased caspase activity and DNA fragmentation assays, suggesting apoptosis as a mode of action.

Mechanistic Insights

Molecular docking studies have elucidated binding interactions between the compound and target proteins involved in apoptosis pathways. Specific amino acid residues critical for binding affinity were identified, enhancing understanding of the compound's mechanism.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2-chlorophenoxy group in the target compound may enhance stability and receptor binding, similar to fluorophenoxy derivatives (e.g., compound 7d in ) .
  • Bulkier Substituents : The 2-ethylphenyl group may influence lipophilicity and membrane permeability compared to smaller substituents like methoxyphenyl or halogenated aryl groups .

Pharmacological Activity Trends

Anticancer Activity

Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) exhibit potent anticancer activity against multiple cell lines (e.g., MCF-7, IC₅₀ < 10 µM), attributed to their ability to inhibit kinase pathways or DNA synthesis . In contrast, the simpler structure of this compound may lack the complex heterocyclic moieties required for such high potency, though its chlorophenoxy group could confer moderate cytotoxicity through reactive oxygen species (ROS) generation .

Antimicrobial Activity

Acetamides with sulfonyl-piperazine or benzo-thiazole groups (e.g., compounds 47–50 in ) show broad-spectrum activity against gram-positive bacteria (MIC = 4–8 µg/mL) and fungi (e.g., Candida albicans).

Structure-Activity Relationship (SAR) Insights

  • Chlorophenoxy vs. Fluorophenoxy: Fluorine’s higher electronegativity may enhance binding affinity in fluorophenoxy analogs (e.g., compound 7d), but chlorine’s larger atomic radius could improve hydrophobic interactions .
  • N-Substituent Effects : The 2-ethylphenyl group likely increases metabolic stability compared to unsubstituted phenyl groups, as seen in ’s N-(4-hydroxyphenethyl)acetamide derivatives .

Biological Activity

2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C16H18ClNO2
  • Molecular Weight : 293.77 g/mol
  • CAS Number : 223686-61-1

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. The presence of the chlorophenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes effectively. It is hypothesized that this compound may act as an antagonist at certain receptor sites, modulating cellular responses involved in pain and inflammation pathways.

Biological Activity Overview

The compound has shown various biological activities in different studies:

  • Antitumor Activity :
    • In vitro studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
    • Case Study : A study using human prostate cancer cells (PC-3) demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent relationship with cytotoxicity .
  • Anti-inflammatory Effects :
    • Research has indicated that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, mediating inflammation and pain.
    • Findings : Docking studies suggest strong binding affinity to COX-2, indicating potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacteria and fungi, potentially making it useful in treating infections.
    • Research Insights : Compounds with similar structural motifs have been reported to exhibit comparable antimicrobial activity, supporting the potential for this compound .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineConcentration (µM)Effect ObservedReference
AntitumorPC-3 Prostate Cancer>10Significant reduction in viability
Anti-inflammatoryCOX-2 EnzymeN/AInhibition of enzyme activity
AntimicrobialVarious Bacterial StrainsN/AInhibition of growth

Case Studies

  • Antitumor Efficacy : A study assessed the effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM against breast cancer cells, indicating promising antitumor properties.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in apoptosis pathways, suggesting specific amino acid residues critical for binding affinity.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-chlorophenoxy)-N-(2-ethylphenyl)acetamide, and how can reaction conditions be fine-tuned to improve yield?

Answer:
The synthesis typically involves condensation of 2-chlorophenoxyacetic acid derivatives with 2-ethylaniline. Key steps include:

  • Coupling Reagents : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM under inert conditions for amide bond formation .
  • Temperature Control : Maintaining low temperatures (0–5°C) during reagent addition to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) with weak bases (K₂CO₃) enhance nucleophilic substitution in intermediate steps .
  • Yield Optimization : Monitor via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via recrystallization or column chromatography. Reported yields range from 60–85%, depending on substituent steric effects .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Answer:
Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Methodological strategies include:

  • Dose-Response Profiling : Compare IC₅₀ values across standardized assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity) .
  • Structural Validation : Confirm compound identity via ¹H/¹³C NMR and HRMS to rule out impurities or degradation products .
  • Target-Specific Studies : Use enzyme inhibition assays (e.g., kinase or protease panels) to isolate mechanisms, as non-specific interactions may conflate results .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ 168–170 ppm) and chlorophenoxy carbons .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs. For example, N–H···O hydrogen bonds stabilize the crystal lattice .
  • Mass Spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₅ClNO₂: 288.0794) .

Advanced: How does the electronic environment of the chlorophenoxy group influence reactivity in cross-coupling reactions?

Answer:
The ortho -chlorine atom creates steric hindrance and electron-withdrawing effects, impacting reactivity:

  • Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to mitigate dehalogenation side reactions.
  • Suzuki Coupling : Limited by aryl chloride sluggishness; replacing Cl with triflate improves Pd-catalyzed coupling efficiency.
  • DFT Calculations : Predict charge distribution; the chloro group reduces electron density at the phenoxy oxygen, altering nucleophilicity .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in agar diffusion assays .
  • Cytotoxicity : Test against human cancer cell lines (HeLa, MCF-7) and non-cancerous fibroblasts (NIH/3T3) to assess selectivity .
  • Enzyme Inhibition : Screen against acetylcholinesterase or urease to explore therapeutic potential .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7). Focus on hydrogen bonds between the acetamide NH and catalytic residues .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : DSC/TGA reveals decomposition above 200°C. Store at 4°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to esterase-mediated hydrolysis; avoid aqueous buffers at pH > 8.0 .
  • Long-Term Storage : Lyophilize and store under argon with desiccants; monitor purity via HPLC (C18 column, MeOH:H₂O gradient) .

Advanced: What strategies mitigate synthetic challenges posed by steric hindrance in N-arylacetamide derivatives?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 min vs. 24 hr conventional heating) .
  • Bulky Directing Groups : Introduce tert-butyl or mesityl groups to pre-organize intermediates for coupling .
  • Flow Chemistry : Enhance mixing and heat transfer for high-steric substrates .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is acceptable for biological assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
  • Melting Point : Sharp MP (e.g., 145–147°C) indicates homogeneity .

Advanced: What mechanistic insights explain the compound’s dual role as an enzyme inhibitor and activator in different systems?

Answer:

  • Allosteric Modulation : The chlorophenoxy group may bind distal to active sites, inducing conformational changes .
  • Redox Activity : The acetamide moiety could act as a radical scavenger, altering enzyme kinetics in oxidative environments .
  • Context-Dependent Effects : Cell-specific expression of isoforms (e.g., COX-1 vs. COX-2) may reverse activity .

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